A Guide to the Structural Elucidation of 4-Chloro-2-fluoro-5-nitrophenol: A Case Study in Synthesis, Crystallization, and X-ray Diffraction Analysis
A Guide to the Structural Elucidation of 4-Chloro-2-fluoro-5-nitrophenol: A Case Study in Synthesis, Crystallization, and X-ray Diffraction Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required for the synthesis, crystallization, and subsequent crystal structure determination of 4-Chloro-2-fluoro-5-nitrophenol, a halogenated nitrophenol of interest in medicinal chemistry and materials science. While a definitive crystal structure is not publicly available at the time of this writing, this document serves as a detailed roadmap for its elucidation. By leveraging established synthetic routes for analogous compounds and standard crystallographic techniques, we present a robust workflow from initial synthesis to final structural analysis. This guide is intended to be a practical resource for researchers, offering both theoretical grounding and actionable experimental protocols.
Introduction: The Significance of Halogenated Nitrophenols
Halogenated nitrophenols are a class of organic compounds that have garnered significant attention due to their diverse applications and biological activities. The presence of electron-withdrawing nitro and halogen groups on the phenol ring system can profoundly influence the molecule's physicochemical properties, including its acidity, reactivity, and potential for intermolecular interactions. These characteristics make them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] A detailed understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the development of new materials, as the crystal packing and intermolecular forces dictate key properties such as solubility, stability, and bioavailability.
This guide focuses on the specific case of 4-Chloro-2-fluoro-5-nitrophenol, providing a hypothetical yet scientifically rigorous pathway to determining its crystal structure through single-crystal X-ray diffraction (SCXRD).
Synthesis and Crystallization: From Precursors to High-Quality Crystals
The successful determination of a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The following protocols are based on established methods for the synthesis of related nitroaromatic compounds.[2][3]
Proposed Synthetic Pathway
A plausible synthetic route to 4-Chloro-2-fluoro-5-nitrophenol can be envisioned starting from commercially available precursors, as outlined in the workflow below.
Caption: Proposed multi-step synthesis of 4-Chloro-2-fluoro-5-nitrophenol.
Experimental Protocol: Synthesis
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Amino Protection: To a stirred solution of m-fluoroaniline in a suitable solvent, slowly add an acetylating agent (e.g., acetic anhydride) at reduced temperature.
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Friedel-Crafts Acylation: The resulting N-acetylated compound is then subjected to a Friedel-Crafts acylation reaction using an appropriate acylating agent and a Lewis acid catalyst to introduce an acyl group onto the aromatic ring.
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Hydrolysis: The acetyl protecting group is removed by acid- or base-catalyzed hydrolysis to yield the corresponding aminophenone.
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Sandmeyer Reaction: The amino group is converted to a chloro group via a Sandmeyer reaction, involving diazotization with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) chloride solution.
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Nitration: The final step involves the regioselective nitration of the substituted chlorofluorophenone using a mixture of concentrated nitric and sulfuric acids at low temperature to introduce the nitro group at the desired position.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system.
Crystallization
The growth of diffraction-quality single crystals is often the most challenging step. A systematic approach to screening various solvents and crystallization techniques is crucial.
Protocol for Crystallization:
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Solvent Selection: Begin by testing the solubility of the purified 4-Chloro-2-fluoro-5-nitrophenol in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately to highly soluble at elevated temperatures.
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Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
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Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to promote crystallization.
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Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but the solvent of the solution is soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease the solubility and promote crystal growth.
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Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SCXRD
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
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Data Reduction: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
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Structure Solution: The processed data are used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods.
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Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
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Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Hypothetical Crystallographic Data
Based on the structures of similar compounds, such as 5-Chloro-2-nitrophenol, a plausible set of crystallographic data for 4-Chloro-2-fluoro-5-nitrophenol is presented in the table below.[5] This data is for illustrative purposes to guide researchers in what to expect.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₃ClFNO₃ |
| Formula Weight | 191.54 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 - 8.5 |
| b (Å) | 8.0 - 9.0 |
| c (Å) | 12.5 - 13.5 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 700 - 800 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.7 - 1.8 |
| Absorption Coefficient (mm⁻¹) | 0.5 - 0.6 |
| F(000) | 384 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections Collected | ~5000 |
| Independent Reflections | ~2500 |
| R_int | < 0.05 |
| Final R indices [I > 2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |
| Goodness-of-fit on F² | ~1.0 |
Molecular and Crystal Structure Analysis (Hypothetical)
A detailed analysis of the refined crystal structure would provide valuable insights into the molecular geometry and intermolecular interactions.
Molecular Geometry
The benzene ring is expected to be planar. The substituents (chloro, fluoro, nitro, and hydroxyl groups) will cause some distortion in the ring geometry. The nitro group is likely to be slightly twisted out of the plane of the benzene ring. Intramolecular hydrogen bonding between the hydroxyl group and an oxygen atom of the adjacent nitro group is highly probable, forming a stable six-membered ring.[5]
Caption: Ball-and-stick representation of 4-Chloro-2-fluoro-5-nitrophenol.
Intermolecular Interactions and Crystal Packing
The crystal packing is anticipated to be governed by a combination of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The hydroxyl group is a potent hydrogen bond donor, and the oxygen atoms of the nitro group are strong acceptors. These interactions are likely to play a crucial role in the formation of a three-dimensional supramolecular network. The presence of chlorine and fluorine atoms also introduces the possibility of halogen bonding and other weak interactions that will influence the overall crystal packing.
Powder X-ray Diffraction (PXRD): A Complementary Technique
Powder X-ray diffraction is a valuable complementary technique for the characterization of bulk crystalline materials. It is particularly useful for phase identification, purity assessment, and for studying polymorphism.
Experimental Protocol: PXRD
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Sample Preparation: A small amount of the crystalline material is finely ground to a homogeneous powder.
-
Data Collection: The powdered sample is placed in a sample holder and analyzed using a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting powder diffraction pattern is a fingerprint of the crystalline phase. This pattern can be compared with simulated patterns generated from single-crystal data or with databases of known materials for phase identification.
The experimental PXRD pattern should closely match the pattern simulated from the single-crystal structure determination, confirming the phase purity of the bulk sample.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach for the synthesis, crystallization, and structural elucidation of 4-Chloro-2-fluoro-5-nitrophenol. While a definitive experimental structure remains to be determined, the protocols and hypothetical data presented here provide a robust framework for researchers to pursue this endeavor. The determination of the crystal structure of this and related halogenated nitrophenols will undoubtedly contribute to a deeper understanding of their chemical behavior and facilitate their application in the development of new technologies.
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